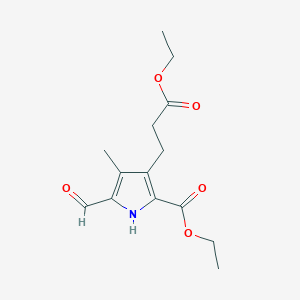
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a pyridinone ring substituted with two tert-butyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-lutidine with tert-butylating agents under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
科学的研究の応用
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar structure with a phenol ring instead of a pyridinone ring.
2,6-Bis(1,1-dimethylethyl)-4-methylphenol: Another compound with tert-butyl groups at the 2 and 6 positions but with a methyl group at the 4 position.
Uniqueness
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the pyridinone ring, which imparts distinct chemical and biological properties compared to similar compounds with phenol or other aromatic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
58530-51-1 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
2,6-ditert-butyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-7-9(15)8-11(14-10)13(4,5)6/h7-8H,1-6H3,(H,14,15) |
InChIキー |
ISQWLGDBXIMEBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)C=C(N1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)




